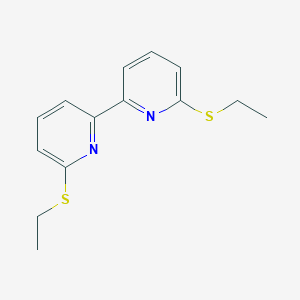![molecular formula C26H27N3O2 B242366 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy.
Mécanisme D'action
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the proliferation and survival of cancer cells and the activation of immune cells. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cell growth and survival, leading to the suppression of cancer cell growth and the attenuation of autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits BTK activity and downstream signaling pathways, leading to cell cycle arrest and apoptosis. In immune cells, this compound suppresses the activation and proliferation of B cells, T cells, and natural killer cells, leading to the attenuation of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the development of 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione as a therapeutic agent. First, further preclinical studies are needed to elucidate the mechanism of action of this compound and its potential for combination therapy with other drugs. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with various types of cancer and autoimmune diseases. Third, the development of novel formulations and delivery systems may improve the solubility and bioavailability of this compound, enabling its use in a wider range of clinical applications. Finally, the identification of biomarkers that predict the response to this compound may enable the development of personalized treatment strategies for patients.
Méthodes De Synthèse
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione involves several steps, including the reaction of 4-(dimethylamino)phenylamine with 2,6-dimethylbenzaldehyde to form an intermediate compound, which is then reacted with 4-phenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid anhydride to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione has been extensively studied in preclinical models of various types of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells and suppress the activity of immune cells that are involved in autoimmune diseases.
Propriétés
Formule moléculaire |
C26H27N3O2 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C26H27N3O2/c1-18-9-8-10-19(2)24(18)28-17-23(30)29(22-11-6-5-7-12-22)25(26(28)31)20-13-15-21(16-14-20)27(3)4/h5-16,25H,17H2,1-4H3 |
Clé InChI |
ICBPPFZDTITDQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
